molecular formula C20H20Cl2N2O3 B2429484 2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide CAS No. 1235043-11-4

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide

Cat. No. B2429484
CAS RN: 1235043-11-4
M. Wt: 407.29
InChI Key: JRZOGNOJYZXAEA-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide, also known as JNJ-54175446, is a novel small molecule inhibitor that has shown promising results in scientific research for the treatment of various diseases.

Scientific Research Applications

Investigating Spectrum of Biological Activity

A study by Imramovský et al. (2011) on a series of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides demonstrated significant biological activity against mycobacterial, bacterial, and fungal strains. These compounds were also evaluated for their inhibition of photosynthetic electron transport in spinach chloroplasts, highlighting their potential as antimicrobial agents and their effects on photosynthesis (Imramovský et al., 2011).

Synthesis and Reactivity in Coordination Chemistry

Research on 2-(trimethylsiloxymethyl)phenyl isocyanides by Facchin et al. (2002) illustrated the synthesis and coordination behaviors of these compounds with Pt(II) and Pd(II) metal ions. Such studies are crucial for understanding the reactivity and potential applications of similar benzamide derivatives in coordination chemistry (Facchin et al., 2002).

Antipathogenic Properties

Limban et al. (2011) synthesized and tested acylthioureas and benzamides for their antipathogenic activity, particularly focusing on their effects against Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of benzamide derivatives as novel antimicrobial agents with significant effects on biofilm-forming bacteria (Limban et al., 2011).

Antitubercular Activity

Nimbalkar et al. (2018) explored the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, demonstrating their promising antitubercular activity. Such research indicates the potential therapeutic applications of benzamide derivatives in treating tuberculosis (Nimbalkar et al., 2018).

Intramolecular Hydrogen Bonding in Benzamides

A study by Kawski et al. (2006) on the crystal structures of hydroxy-benzamides revealed insights into intramolecular and intermolecular hydrogen bonding. Understanding these bonding mechanisms is crucial for designing compounds with desired physical and chemical properties (Kawski et al., 2006).

properties

IUPAC Name

2,5-dichloro-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O3/c21-14-3-6-18(22)17(12-14)20(27)23-15-4-1-13(2-5-15)11-19(26)24-9-7-16(25)8-10-24/h1-6,12,16,25H,7-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZOGNOJYZXAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide

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